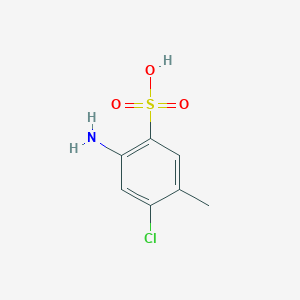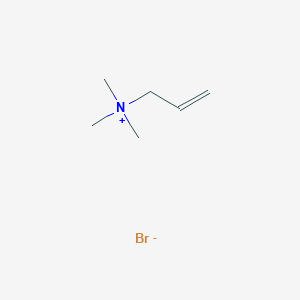
烯丙基三甲基铵溴化物
描述
Allyltrimethylammonium bromide is a surfactant that can be used to study the forces and stability of foam films produced from soluble cationic surfactants . It is a quaternary ammonium compound .
Molecular Structure Analysis
The molecular formula of Allyltrimethylammonium bromide is C6H14BrN .Chemical Reactions Analysis
Alkyl halides, such as Allyltrimethylammonium bromide, undergo both substitution and elimination reactions . The halogen-bearing carbon is designated as alpha and the carbon atom(s) adjacent to it as beta .Physical And Chemical Properties Analysis
Allyltrimethylammonium bromide is a powder form with a solubility of 5% (w/v) in water . Its molecular weight is 180.09 .科学研究应用
粘蛋白和核酸的分离
烯丙基三甲基铵溴化物及其衍生物十六烷基三甲基铵溴化物(CTAB)已被用于从慢性支气管炎痰中分离粘蛋白和核酸。CTAB在沉淀酸性粘蛋白和分离电泳均一粘蛋白方面的功效值得注意 (Atassi, Barker, & Stacey, 1962)。此外,CTAB已被用于分离RNA和DNA,展示了它在分子生物学中的多功能性 (Jones, 1963)。
生物杀菌剂增效和消毒
在消毒领域,研究探索了桂皮类植物化合物及其衍生物用于增强常见生物杀菌剂如CTAB的效力。这项研究突显了CTAB在增强对大肠杆菌和金黄色葡萄球菌等细菌的生物杀灭效果中的作用 (Malheiro et al., 2019)。
环境应用
CTAB已被用于环境应用,如利用氧化铁纳米颗粒去除磷和从水溶液中去除六价铬。它作为绿色合成中的稳定剂和污染物吸附剂的作用展示了其在环境中的重要性 (Cao et al., 2016); (Wu et al., 2013)。
纳米技术和材料科学
在纳米技术中,CTAB是金纳米棒的制备和修饰的关键剂,有助于降低细胞毒性并增强在生物医学中的应用潜力 (Takahashi et al., 2006)。它的用途延伸到在介孔材料中制备支持的贵金属纳米颗粒催化剂,展示了其在材料科学中的多功能性 (Wang et al., 2010)。
其他应用
其他应用包括其在离子对反相高效液相和薄层系统色谱中的使用 (Bieganowska, Petruczynik, & Gadzikowska, 1990),以及在研究其对各种细菌和哺乳动物病毒的病毒灭活活性中的应用 (Sands, 1986)。
安全和危害
未来方向
Allyltrimethylammonium bromide has been used in the formulation of antibacterial orthodontic resins . It has also been studied for its self-assembly in a choline chloride:glycerol deep eutectic solvent . These studies suggest potential future directions for the use of Allyltrimethylammonium bromide in various applications.
属性
IUPAC Name |
trimethyl(prop-2-enyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.BrH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMTUUIZTMQIFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883931 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltrimethylammonium bromide | |
CAS RN |
3004-51-1 | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltrimethylammonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




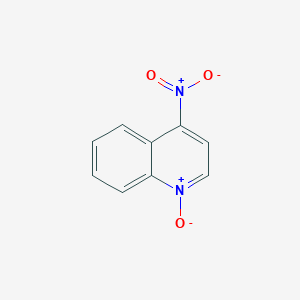
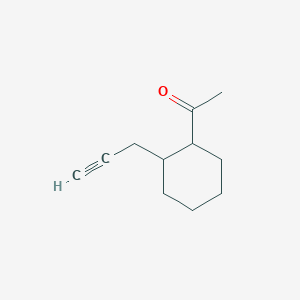



![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

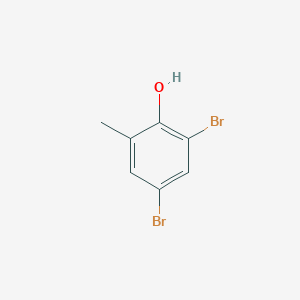
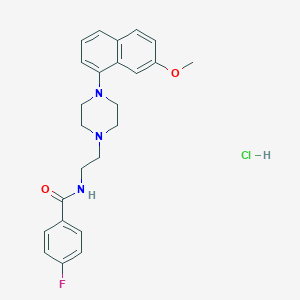
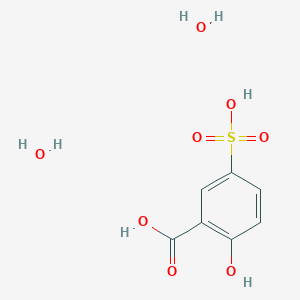
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
